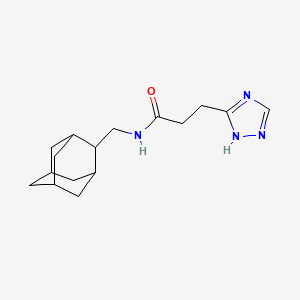![molecular formula C13H22N2O2S2 B7634628 N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine](/img/structure/B7634628.png)
N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine, commonly known as MT-45, is a synthetic opioid analgesic. It was first synthesized in the 1970s and was initially used as a research chemical. However, it has gained popularity as a recreational drug in recent years.
Mecanismo De Acción
MT-45 acts as an agonist at the mu-opioid receptor, which leads to the release of endogenous opioids such as endorphins and enkephalins. This results in the reduction of pain sensation and the induction of feelings of euphoria and relaxation.
Biochemical and Physiological Effects:
MT-45 has been shown to produce analgesia and sedation in animal models. It has also been shown to produce respiratory depression, which is a common side effect of opioids. MT-45 has been found to have lower abuse potential and fewer side effects compared to traditional opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MT-45 has several advantages for use in lab experiments. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the opioid system. MT-45 has also been shown to have lower abuse potential and fewer side effects compared to traditional opioids, which makes it a safer alternative for lab experiments. However, MT-45 is a relatively new compound, and its long-term effects are not well understood. Additionally, there is limited information available on the pharmacokinetics of MT-45, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MT-45. One area of interest is its potential as a treatment for opioid addiction. MT-45 has been shown to have lower abuse potential and fewer side effects compared to traditional opioids, which makes it a promising alternative for treating opioid addiction. Another area of interest is the development of new compounds based on the structure of MT-45. These compounds may have improved pharmacokinetic and pharmacodynamic properties compared to MT-45, which could lead to the development of safer and more effective opioid analgesics.
Métodos De Síntesis
MT-45 can be synthesized using a multi-step process that involves the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form 3-methylthiophene-2-carbonyl chloride. This intermediate is then reacted with N-(pyrrolidin-3-ylmethyl)methanesulfonamide to form the final product, MT-45.
Aplicaciones Científicas De Investigación
MT-45 has been used in scientific research to study its effects on the opioid receptors in the brain. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. MT-45 has also been studied for its potential to treat opioid addiction, as it has been shown to have lower abuse potential and fewer side effects compared to traditional opioids.
Propiedades
IUPAC Name |
N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S2/c1-10-5-7-18-13(10)11(2)14-8-12-4-6-15(9-12)19(3,16)17/h5,7,11-12,14H,4,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIHQBZZPVYKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C)NCC2CCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)
![N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7634553.png)

![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)
![(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634574.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7634585.png)

![[1-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7634599.png)
![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[(6-chloropyridin-3-yl)methyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7634614.png)
![N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B7634619.png)
![3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7634627.png)
![[5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7634635.png)
![N-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7634654.png)